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Compound of Interest

Compound Name: 6-Chloro-3-methylpicolinic acid

Cat. No.: B588225 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 6-Chloro-3-methylpicolinic acid (CAS: 1201924-32-4). Due to the limited availability of

published, compound-specific experimental spectra, this document outlines the predicted

spectroscopic characteristics based on the analysis of structurally similar compounds and

general principles of spectroscopy. It also details generalized experimental protocols for

acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, which are crucial for the structural elucidation and characterization of this and other small

organic molecules.

Compound Profile
Property Value

Chemical Name 6-Chloro-3-methylpicolinic acid

CAS Number 1201924-32-4

Molecular Formula C₇H₆ClNO₂

Molecular Weight 171.58 g/mol

Chemical Structure
(A chemical structure diagram would be placed

here in a full whitepaper)
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Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 6-Chloro-3-
methylpicolinic acid. These predictions are based on established chemical shift ranges,

fragmentation patterns, and vibrational frequencies for the functional groups present in the

molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10-13 Singlet 1H -COOH

~7.5-7.8 Doublet 1H H-4 (Aromatic)

~7.2-7.4 Doublet 1H H-5 (Aromatic)

~2.4-2.6 Singlet 3H -CH₃

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~165-170 -COOH

~150-155 C-6 (C-Cl)

~145-150 C-2 (C-COOH)

~138-142 C-4

~130-135 C-3 (C-CH₃)

~125-130 C-5

~18-22 -CH₃

Infrared (IR) Spectroscopy
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Predicted IR Absorption Bands (Solid State, KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

~3000-3100 Medium C-H stretch (Aromatic)

~2900-3000 Medium C-H stretch (Alkyl)

1700-1730 Strong C=O stretch (Carboxylic acid)

~1600, ~1470 Medium C=C stretch (Aromatic ring)

~1200-1300 Strong C-O stretch

~1000-1100 Medium C-Cl stretch

Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Ratio Predicted Identity

171/173
[M]⁺ (Molecular ion, showing isotopic pattern for

Cl)

154/156 [M-OH]⁺

126/128 [M-COOH]⁺

91 [C₆H₄N]⁺ fragment

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 6-Chloro-3-methylpicolinic acid in approximately

0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆).
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set the spectral width to cover the range of -2 to 15 ppm.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Process the data with appropriate phasing and baseline correction.

Integrate all signals and reference the spectrum to the residual solvent peak or an internal

standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled carbon spectrum.

Set the spectral width to cover the range of 0 to 200 ppm.

A larger number of scans will be necessary compared to ¹H NMR due to the low natural

abundance of ¹³C.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of 6-Chloro-3-methylpicolinic acid with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

Transfer the mixture to a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Obtain a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, data is collected over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 6-Chloro-3-methylpicolinic acid in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer, for example, one equipped with an Electron

Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer.

Data Acquisition:

Introduce the sample into the ion source (direct infusion or via a chromatographic inlet like

GC or LC).

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Workflow and Data Integration
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural

confirmation of a small molecule like 6-Chloro-3-methylpicolinic acid.
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Caption: A workflow for the synthesis, purification, spectroscopic analysis, and structural

confirmation of 6-Chloro-3-methylpicolinic acid.

To cite this document: BenchChem. [Spectroscopic Analysis of 6-Chloro-3-methylpicolinic
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[https://www.benchchem.com/product/b588225#spectroscopic-data-nmr-ir-ms-of-6-chloro-3-
methylpicolinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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